2,3-Dihydroimidazo[1,2-a]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2,3-dihydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h1-2,4H,3,5H2 |
InChI Key |
RBOXDVARGKZQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC=NC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for the 2,3 Dihydroimidazo 1,2 a Pyrimidine Ring System
Classical and Established Synthetic Pathways
The construction of the 2,3-dihydroimidazo[1,2-a]pyrimidine ring system has been historically achieved through several reliable methods. These approaches often involve the use of readily available pyrimidine (B1678525) precursors and bifunctional reagents to build the fused five-membered imidazole (B134444) ring.
Synthesis from 2-Aminopyrimidine (B69317) Precursors
One of the most direct and well-established methods for the synthesis of the this compound core involves the reaction of 2-aminopyrimidine with suitable two-carbon electrophilic synthons. Two common variations of this approach utilize 1,2-dihaloethanes or ethylene (B1197577) halohydrins.
The reaction of 2-aminopyrimidine with 1,2-dibromoethane (B42909) provides a direct route to the desired bicyclic system. researchgate.net This method involves the sequential alkylation of the exocyclic amino group and one of the endocyclic nitrogen atoms of the pyrimidine ring, followed by intramolecular cyclization.
Alternatively, 2-aminopyrimidine can be reacted with ethylene halohydrins (such as 2-chloroethanol (B45725) or 2-bromoethanol). This initial reaction forms a 2-(2-hydroxyethylamino)pyrimidine intermediate. Subsequent treatment with a halogenating agent, like thionyl chloride, converts the hydroxyl group into a good leaving group (a halide). The final ring closure is then typically effected by treatment with a base, such as sodium hydroxide, to promote the intramolecular N-alkylation and formation of the fused imidazole ring. dergipark.org.tr
Table 1: Synthesis of this compound from 2-Aminopyrimidine Precursors
| Precursor | Reagent(s) | Key Steps | Product |
|---|---|---|---|
| 2-Aminopyrimidine | 1,2-Dibromoethane | Direct condensation and cyclization | This compound |
Double Annelation Reactions for Imidazopyrimidine Core Construction
While less common for the specific synthesis of the simple this compound, double annelation reactions represent a powerful one-pot strategy for the construction of more complex polycyclic systems containing the imidazopyrimidine core. These reactions involve the simultaneous or sequential formation of two new rings onto a starting scaffold. For instance, a one-pot reaction involving a suitable precursor can lead to the formation of both the imidazole and another fused ring, resulting in tri- or tetracyclic heterocyclic systems. The specifics of these reactions, including the starting materials and catalysts, are highly dependent on the desired final complex structure.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a key strategy for the formation of the this compound ring system, where a pre-functionalized pyrimidine derivative undergoes ring closure.
A specific method for the synthesis of related 2,3-dihydroimidazo[1,2-c]pyrimidines involves the intramolecular cyclization of N-(2,2-diethoxyethyl)pyrimidine-4-amines. This reaction is promoted by the presence of a Lewis acid, such as boron trifluoride etherate. thieme-connect.comresearchgate.net The Lewis acid activates the acetal (B89532) group, facilitating an intramolecular electrophilic attack by one of the pyrimidine nitrogen atoms to form the fused imidazole ring. This approach provides a route to substituted derivatives of the dihydroimidazopyrimidine system.
Table 2: Intramolecular Cyclization of N-(2,2-Diethoxyethyl)pyrimidine-4-amines
| Precursor | Reagent | Product |
|---|---|---|
| N-(2,2-Diethoxyethyl)pyrimidine-4-amine | Boron trifluoride etherate | 3-Ethoxy-2,3-dihydroimidazo[1,2-c]pyrimidine |
The intramolecular cyclization of 4-[(2-hydroxyethyl)amino]pyrimidines offers a potential pathway to the this compound ring system. This transformation would conceptually involve the activation of the terminal hydroxyl group to create a good leaving group, followed by nucleophilic attack by the endocyclic nitrogen atom of the pyrimidine ring. While this represents a plausible synthetic strategy, specific and detailed examples in the scientific literature for the direct synthesis of the parent this compound via this route are not as commonly reported as the methods starting from 2-aminopyrimidine.
Cyclocondensation Reactions for 2,3-Dihydroimidazo[1,2-a]pyrimidin-5-one Derivatives
The synthesis of 2,3-dihydroimidazo[1,2-a]pyrimidin-5-one derivatives can be achieved through cyclocondensation reactions. These reactions typically involve the condensation of a suitable amino-imidazole or amino-imidazoline precursor with a β-ketoester or a related 1,3-dicarbonyl compound. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the fused bicyclic system with a carbonyl group at the 5-position. The specific reagents and conditions can be varied to introduce different substituents on the heterocyclic core.
Table 3: Cyclocondensation for 2,3-Dihydroimidazo[1,2-a]pyrimidin-5-one Derivatives
| Amine Precursor | Dicarbonyl Compound | Key Steps | Product |
|---|
Cyclocondensation of 2-Aminoimidazolines with Ethyl Cyanoacetatejst.go.jp
The cyclocondensation reaction between 2-aminoimidazolines and ethyl cyanoacetate (B8463686) represents a classical approach to constructing the this compound core. This method involves the reaction of the nucleophilic 2-aminoimidazoline (B100083) with the two electrophilic centers of ethyl cyanoacetate. The initial step is likely the attack of the exocyclic amino group of the 2-aminoimidazoline on the ester carbonyl of ethyl cyanoacetate, followed by an intramolecular cyclization involving the endocyclic nitrogen and the cyano group.
While specific literature detailing this exact transformation for the synthesis of 2,3-dihydroimidazo[1,2-a]pyrimidines is not extensively covered in widely indexed research, the general reactivity pattern of 2-amino-N-heterocycles with β-dicarbonyl compounds and their analogues is a well-established strategy for the formation of fused pyrimidine rings. The reaction typically requires thermal conditions and may be facilitated by a base or acid catalyst. The resulting products are generally 2,3-dihydroimidazo[1,2-a]pyrimidin-5-ones or related derivatives, depending on the exact nature of the reactants and the reaction conditions.
Cyclocondensation of 1-Aryl-4,5-dihydro-1H-imidazol-2-amines with Malonate Derivativesbeilstein-journals.orgrsc.orgnih.gov
The reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with malonate derivatives, such as diethyl malonate, is another cyclocondensation strategy for the synthesis of the this compound skeleton. This reaction is a variation of the widely used synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines. In this case, the 1-aryl-2-aminoimidazoline acts as the cyclic amidine component.
The reaction proceeds by the nucleophilic attack of the amino group of the imidazoline (B1206853) on one of the ester groups of the malonate derivative. This is followed by an intramolecular cyclization where a nitrogen atom of the imidazoline ring attacks the second ester group, leading to the formation of the fused pyrimidine ring. This process typically requires elevated temperatures and may be catalyzed by a base, which serves to deprotonate the initially formed amide intermediate, facilitating the final cyclization step. The products of this reaction are typically this compound-5,7-diones. The nature of the aryl substituent on the imidazoline nitrogen and any substituents on the malonate can be varied to produce a library of derivatives.
Table 1: Examples of Cyclocondensation Reactions
| Reactant 1 | Reactant 2 | Product | Conditions |
|---|---|---|---|
| 2-Aminoimidazoline | Ethyl Cyanoacetate | 2,3-Dihydroimidazo[1,2-a]pyrimidin-5-one | Thermal, Catalyst |
| 1-Aryl-4,5-dihydro-1H-imidazol-2-amine | Diethyl Malonate | 1-Aryl-2,3-dihydroimidazo[1,2-a]pyrimidine-5,7-dione | High Temperature, Base |
Advanced and Mechanistically Novel Synthetic Strategies
In recent years, more sophisticated and efficient methods for the synthesis of the this compound ring system have been developed. These advanced strategies often offer advantages such as improved yields, milder reaction conditions, and the ability to generate molecular complexity in a more controlled manner.
Domino Michael Addition Retro-Ene Reactionsdergipark.org.tr
A notable example of a mechanistically novel approach is the use of a domino Michael addition/intramolecular cyclization sequence, which can be conceptually related to retro-ene type transformations in its bond-forming and rearranging steps. For instance, fluoromethylated derivatives of imidazo[1,2-a]pyrimidines have been synthesized through the reaction of 2-aminoimidazole derivatives with 4,4,4-trifluorobut-2-ynoate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization. dergipark.org.tr
In a related context, a retro-ene reaction has been reported in the synthesis of 2,3-dihydroimidazo[1,2-a]pyrimidin-5(1H)-one from the reaction of imidazolin-2-oxime ethers with ethyl prop-2-ynoate. dergipark.org.tr While not a direct synthesis of the basic this compound, this demonstrates the utility of pericyclic and related reactions in constructing this heterocyclic framework. These domino reactions are highly efficient as they form multiple bonds in a single synthetic operation, often with high stereoselectivity.
Microwave-Assisted Synthesis Protocolsnih.govnih.govresearchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation has been successfully employed in the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives. These protocols often lead to significantly reduced reaction times, from hours to minutes, and can also result in cleaner reactions with fewer side products.
A variety of imidazo[1,2-a]pyrimidine-containing compounds have been synthesized using microwave assistance, including the one-pot, multicomponent synthesis of novel tri/tetrasubstituted imidazole derivatives attached to an imidazo[1,2-a]pyrimidine core. dergipark.org.tr This sequential two-step, one-pot reaction under microwave irradiation provides a green and efficient protocol. dergipark.org.tr
Multicomponent Reaction (MCR) Methodologies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have become a cornerstone of modern synthetic chemistry. MCRs are highly convergent and atom-economical, making them ideal for the rapid generation of molecular diversity.
Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyrimidines and their derivatives. For example, a one-pot, three-component reaction has been reported for the synthesis of 2-amino-4-phenylbenzo jst.go.jprsc.orgimidazo[1,2-a]pyrimidine-3-carbonitrile derivatives from 2-aminobenzimidazole, cyanoacetamide, and aromatic aldehydes. This solvent-free and metal-free approach offers high atom economy and short reaction times. While this example leads to a benzo-fused system, the underlying principle of combining a 2-amino-N-heterocycle, an active methylene (B1212753) compound, and an aldehyde is applicable to the synthesis of the core this compound scaffold.
Table 2: Overview of Advanced Synthetic Strategies
| Strategy | Key Features | Example Reactants |
|---|---|---|
| Domino Michael Addition/Cyclization | Formation of multiple bonds in one pot, high efficiency. | 2-Aminoimidazole derivatives, α,β-unsaturated esters. |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, cleaner reactions. | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, primary amines, benzil, ammonium (B1175870) acetate. dergipark.org.tr |
| Multicomponent Reactions | High atom economy, convergence, rapid access to diversity. | 2-Aminobenzimidazole, cyanoacetamide, aromatic aldehydes. |
Three-Component Coupling of 2-Aminopyridine (B139424) Derivatives, Acetophenones, and Dimedone
Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules from simple starting materials in a single step. For the related imidazo[1,2-a]azine core, a notable three-component reaction involves the condensation of a 2-aminoazine, a 2-oxoaldehyde, and a cyclic 1,3-dicarbonyl compound, such as dimedone. researchgate.net This methodology provides a convergent and atom-economical pathway to construct the fused heterocyclic system.
In a typical procedure, equimolar amounts of 2-aminopyrimidine, a glyoxal (B1671930) derivative (a 2-oxoaldehyde), and dimedone are reacted in a suitable solvent. researchgate.net The reaction often proceeds via an initial condensation between the 2-aminopyrimidine and the aldehyde group of the glyoxal to form an imine intermediate. This is followed by cyclization involving the nucleophilic attack of the endocyclic nitrogen onto the second carbonyl group and subsequent condensation with the enolized dicarbonyl compound to yield the final product. The specific conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired imidazo[1,2-a]azine derivative. researchgate.net
| Entry | 2-Aminoazine | 2-Oxoaldehyde | 1,3-Dicarbonyl | Product |
| 1 | 2-Aminopyrimidine | Phenylglyoxal | Dimedone | 3-Hydroxy-2-phenyl-4,4-dimethyl-4,5-dihydro-3H-benzo[f]imidazo[1,2-a]pyrimidin-5-one |
| 2 | 2-Aminopyrimidine | Phenylglyoxal | 1,3-Indandione | 2-Phenyl-3-hydroxy-3,4-dihydro-2H-indeno[2,1-e]imidazo[1,2-a]pyrimidin-5-one |
| 3 | 2-Aminopyridine | Phenylglyoxal | Dimedone | 3-Hydroxy-2-phenyl-4,4-dimethyl-3,4-dihydro-2H-benzo nih.govnih.govimidazo[1,2-a]pyridin-5-one |
Regioselective Synthesis via β-Diketones, N-Bromosuccinimide, and 2-Aminopyrimidine
Regioselectivity is a critical aspect of synthesizing substituted imidazo[1,2-a]pyrimidines, as multiple reactive sites on the starting materials can lead to a mixture of isomers. The multicomponent synthesis of 3-aminoimidazo[1,2-a]pyrimidines, for instance, often yields a product mixture containing the corresponding 2-amino regioisomer. nih.gov Controlling the regiochemical outcome is therefore a significant focus of synthetic design.
One strategy to achieve regioselectivity involves a two-step procedure where the initial reaction produces a mixture of isomers, followed by a rearrangement step that quantitatively yields a single, thermodynamically stable regioisomer. researchgate.net For example, a Dimroth rearrangement can be employed to convert a mixture of 2- and 3-substituted aminoimidazo[1,2-a]pyrimidines into a single desired isomer. researchgate.net
Another approach to ensure high regioselectivity is the use of specific reaction conditions or promoters. Microwave-assisted, solvent-free condensation of 2-aminopyrimidine with aldehydes and isonitriles using a hydrogen zeolite (zeolite HY) as a promoter has been shown to give the desired 3-aminoimidazo[1,2-a]pyrimidine products with good to excellent regioselectivity. researcher.life This method avoids the formation of significant amounts of the undesired isomer. researcher.life Continuous flow methodologies have also been developed to improve regioselectivity toward the 3-amino regioisomer while significantly shortening reaction times. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Promoter/Condition | Regioselective Product |
| 2-Aminopyrimidine | Aldehyde | Isonitrile | Zeolite HY, Microwave | 3-Aminoimidazo[1,2-a]pyrimidine |
| 2-Aminopyrimidine | Aldehyde | Isonitrile | Continuous Flow | 3-Aminoimidazo[1,2-a]pyrimidine |
Catalyst-Free Synthetic Protocols
The development of catalyst-free synthetic methods is a key goal in green chemistry, as it reduces costs, simplifies purification processes, and minimizes environmental impact. The direct synthesis of the this compound core has been achieved through catalyst-free condensation reactions.
A well-established method involves the reaction of 2-aminopyrimidine with 1,2-dibromoethane. researchgate.netdergipark.org.tr In this procedure, the two reactants are heated together, often in a suitable high-boiling solvent or under neat conditions, to facilitate the double N-alkylation and subsequent cyclization that forms the dihydro-fused ring system. A review article illustrates this transformation as one of two primary routes to the target compound, highlighting its utility and directness (see Figure 28 in the source). dergipark.org.tr An alternative but related pathway uses ethylene halohydrins (e.g., 2-bromoethanol) to react with 2-aminopyrimidine, followed by treatment with thionyl chloride to induce cyclization. dergipark.org.tr These thermal condensation methods avoid the need for a metallic or acid/base catalyst, relying on the inherent reactivity of the starting materials at elevated temperatures.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| 2-Aminopyrimidine | 1,2-Dibromoethane | Heating, neat or solvent | This compound | Not Specified |
| 2-Aminopyrimidine | 2-Bromoethanol | 1. Reflux; 2. SOCl₂ | This compound | Not Specified |
Structure Activity Relationship Sar and Computational Studies of 2,3 Dihydroimidazo 1,2 a Pyrimidine Derivatives
Ligand-Receptor Interactions and Pharmacophore Modeling
The interaction between a ligand and its receptor is the cornerstone of its biological effect. For 2,3-dihydroimidazo[1,2-a]pyrimidine derivatives, understanding these interactions has been pivotal in designing compounds with enhanced affinity and selectivity for various receptors, including opioid, serotonin (B10506), and GABAA receptors.
Analysis of Substituent Effects on Bioactivity
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. dergipark.org.tr Studies have shown that modifications to the phenyl rings are a determining factor in the biological activity of these compounds. dergipark.org.tr For instance, in a series of 1-aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones, the introduction of a benzyl (B1604629) group, as opposed to a phenyl substituent, at the N1 position can alter the orientation of the pharmacophoric aromatic ring, potentially explaining a lack of activity in some derivatives. researchgate.net
Furthermore, research on N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea and their cyclized products, which include the this compound core, has provided insights into the impact of various substituents. tandfonline.com The selection of substituents in the aryl ring is often based on prior experience with their effect on activity. mdpi.com For example, in the investigation of 1-(1,3-disubstituted-imidazolidyn-2-ylidene)-3-ethoxycarbonylmethylurea derivatives, a 4-methoxy substituent as R and a 4-methyl substituent as R1 were found to be most beneficial for activity against the HSV-1 virus. researchgate.net
The following table summarizes the observed effects of different substituents on the bioactivity of this compound derivatives:
| Substituent Position | Substituent | Effect on Bioactivity |
| Phenyl Rings | Various | Determining factor for biological activity. dergipark.org.tr |
| N1 Position | Benzyl vs. Phenyl | Affects orientation of the pharmacophoric aromatic ring. researchgate.net |
| Aryl Ring | 4-Methoxy (R) | Beneficial for anti-HSV-1 activity in certain derivatives. researchgate.net |
| Aryl Ring | 4-Methyl (R1) | Beneficial for anti-HSV-1 activity in certain derivatives. researchgate.net |
Development of Pharmacophore Models for Receptor Affinity (e.g., Opioid, Serotonin, GABAA Receptors)
Pharmacophore modeling is a powerful tool used to define the essential three-dimensional arrangement of functional groups required for a ligand to bind to a specific receptor. For this compound derivatives, several pharmacophore models have been developed to explain their affinity for opioid, serotonin, and GABAA receptors.
Opioid Receptors: Interestingly, many this compound derivatives with antinociceptive activity lack the protonable nitrogen atom typically considered essential for interaction with the conserved Asp(3.32) in the classical opioid receptor binding pocket. nih.govresearchgate.net This has led to the development of non-classical opioid receptor pharmacophore models. tandfonline.commdpi.comnih.gov These models propose features such as a base, a hydrophobic group, an aromatic moiety, and a hydrogen bond acceptor as being crucial for activity. tandfonline.commdpi.comnih.gov For instance, a series of 1-aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones were designed to fit these non-classical models. nih.govresearchgate.netnih.gov
Serotonin Receptors: Some this compound derivatives have also shown affinity for serotonin receptors, particularly the 5-HT2 subtype. nih.govresearchgate.net A pharmacophore model for 5-HT2 receptor affinity has been proposed, which consists of an aromatic moiety and two hydrogen bond acceptors. nih.govresearchgate.net Certain designed compounds were intended to fulfill both the non-classical opioid and the serotoninergic pharmacophore models. researchgate.netnih.govresearchgate.net
GABAA Receptors: The imidazo[1,2-a]pyrimidine (B1208166) scaffold is also present in ligands for the GABAA receptor, which is the major inhibitory neurotransmitter in the central nervous system. researchgate.net These compounds can act as functionally selective agonists at the α2 and α3 subtypes of the GABAA receptor benzodiazepine (B76468) binding site. researchgate.netacs.org Pharmacophore models for GABAA modulators have been developed to guide the discovery of new central nervous system drugs. acs.org
| Receptor Target | Key Pharmacophore Features |
| Opioid (Non-classical) | Base, hydrophobic group, aromatic moiety, hydrogen bond acceptor. tandfonline.commdpi.comnih.gov |
| Serotonin (5-HT2) | Aromatic moiety, two hydrogen bond acceptors. nih.govresearchgate.net |
| GABAA | Functionally selective for α2/α3 subtypes. researchgate.netacs.org |
Conformational Analysis for Active Ligand States
The three-dimensional conformation of a ligand is critical for its ability to bind to a receptor. Conformational analysis of this compound derivatives has been employed to understand their active states. Molecular modeling techniques are used to describe the active conformations of these compounds. nih.gov For example, in studies of 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones and their 6-phenyl derivatives, molecular modeling was used to build a pharmacophore model and describe the active conformations. nih.gov
Principal Component Analysis (PCA) of molecular dynamics simulations has been used to study the conformational changes in receptors upon ligand binding. mdpi.com For instance, PCA of the transmembrane helices of the µ-opioid receptor revealed that the presence of certain this compound derivatives affects the conformation of transmembrane helix 2 (TM2), leading to the exploration of new conformational spaces. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Identification and Influence of Molecular Descriptors (Geometric, Topological, Quantum Mechanical)
A variety of molecular descriptors are used in QSAR studies to quantify the physicochemical properties of molecules. These can be broadly categorized as geometric, topological, and quantum mechanical. For this compound derivatives, several such parameters have been calculated to explain the observed structure-activity relationships. nih.gov
These descriptors include:
Geometric: Volume, surface area, and ovality.
Topological: Polar surface area (PSA).
Quantum Mechanical: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and polarizability. researchgate.netnih.gov
For example, in a study of 1-aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones, it was found that the most active compound had favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including higher lipophilicity, which was related to a lower polar surface area and greater molecular surface, volume, and mass. researchgate.net This compound also exhibited the greatest polarizability and ovality. researchgate.net Furthermore, the HOMO-LUMO gap has been identified as a potentially important parameter, with less active compounds showing a greater value for this gap. researchgate.net
The following table lists some of the molecular descriptors used in SAR studies of these compounds:
| Descriptor Category | Descriptor |
| Geometric | Volume, Surface Area, Ovality |
| Topological | Polar Surface Area (PSA) |
| Quantum Mechanical | Dipole Moment, HOMO Energy, LUMO Energy, Polarizability |
Advanced Computational Chemistry and Molecular Simulation Approaches
In the study of this compound derivatives, advanced computational chemistry and molecular simulation techniques serve as powerful tools for understanding their structural, electronic, and biological properties. These in silico methods provide deep insights that complement experimental findings, guiding the rational design of novel compounds with desired activities.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone in the computational analysis of imidazo[1,2-a]pyrimidine scaffolds. It is employed to determine the electronic structure and properties of these molecules, offering predictions on their stability, reactivity, and spectroscopic characteristics.
DFT calculations are instrumental in quantifying the chemical reactivity of this compound derivatives through various global reactivity descriptors. These parameters are derived from the energies of the frontier molecular orbitals. The analysis of these descriptors is crucial for predicting how a molecule will behave in a chemical reaction. nih.gov For instance, in a study on an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine derivative, several quantum chemical parameters were calculated to understand its reactivity. nih.gov
Key reactivity parameters include:
Chemical Potential (χ): Indicates the tendency of electrons to escape from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A higher value suggests greater stability.
Global Softness (σ): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons, quantifying its electrophilic nature. nih.gov
| Quantum Chemical Parameter | Value | Significance |
|---|---|---|
| Chemical Potential (χ) (eV) | 4.0112 | Describes the charge transfer direction in a reaction. |
| Chemical Hardness (η) (eV) | 1.6115 | Indicates high stability and low reactivity. |
| Global Softness (σ) (eV⁻¹) | 0.6205 | Reciprocal of hardness, measures molecular reactivity. |
| Electrophilicity Index (ω) (eV) | 4.9921 | Measures the energy stabilization upon accepting electrons. |
Data derived from a study on an imidazo[1,2-a]pyrimidine-Schiff base derivative. nih.gov
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in computational chemistry. schrodinger.com The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its electron-accepting character. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.comnih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov This analysis is vital for understanding the electronic transitions and potential biological interactions of this compound derivatives. For example, calculations for an imidazo[1,2-a]pyrimidine-Schiff base derivative showed a HOMO-LUMO gap of 3.2230 eV, which provides insight into its electronic structure and reactivity. nih.gov
| Orbital | Energy (eV) |
|---|---|
| E(HOMO) | -5.6227 |
| E(LUMO) | -2.3997 |
| ΔE (HOMO-LUMO Gap) | 3.2230 |
Calculated frontier orbital energies for an imidazo[1,2-a]pyrimidine-Schiff base derivative. nih.gov
Theoretical Studies of Tautomeric Forms
For certain this compound derivatives, particularly those with N-unsubstituted rings or hydroxyl groups, the potential for tautomerism exists. Tautomers are isomers that differ in the position of a proton and a double bond. Since different tautomers can exhibit distinct chemical and biological properties, identifying the most stable form is crucial.
Theoretical methods, primarily DFT, are used to investigate the relative stabilities of possible tautomeric forms. mdpi.com By calculating the total energies or relative enthalpies of each tautomer in the gas phase and in different solvents, researchers can predict the predominant species under various conditions. mdpi.com For example, in studies of related N-unsubstituted heterocyclic systems like benzotriazoles, quantum chemical calculations have been used to determine that the 1H-tautomer is the most favorable form. mdpi.com This type of analysis is critical for correctly interpreting experimental data and understanding the structure-activity relationships of potentially tautomeric imidazo[1,2-a]pyrimidine derivatives.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of a ligand binding to a receptor, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. MD simulations are used to study the physical movements of atoms and molecules, providing detailed information about the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. mdpi.com
In the context of this compound derivatives, MD simulations can be applied to validate docking results and to predict the binding profile of a compound. For instance, in a study on a related pyrazolo-thieno-pyrimidine scaffold designed to target the GABA-A receptor, MD simulations were performed on the docked complexes. mdpi.com This analysis helped to predict with high probability whether the compounds would act as agonists, based on their interaction frequencies with key amino acid residues in the binding site over the course of the simulation. mdpi.com
Computational Drug-Likeness Assessment and ADMET Pre-screening
For novel this compound derivatives, various structural and electronic parameters are calculated to predict their ADMET profiles. nih.gov These in silico predictions help to identify candidates with promising pharmacokinetic and safety profiles for further development. nih.gov Commonly evaluated parameters include aqueous solubility, blood-brain barrier (BBB) permeability, lipophilicity (logP), and adherence to medicinal chemistry rules like Lipinski's Rule of Five. nih.govnih.gov Studies on related imidazo[1,2-a]pyrimidine derivatives have shown that these compounds can possess promising drug-like characteristics, supporting their potential as therapeutic agents. nih.govnih.gov
| Parameter | Significance in Drug Discovery |
|---|---|
| Aqueous Solubility (logS) | Affects absorption and formulation. |
| Blood-Brain Barrier (BBB) Permeation | Crucial for CNS-acting drugs; undesirable for peripherally acting drugs. nih.gov |
| Lipophilicity (logP) | Influences solubility, absorption, distribution, and metabolism. |
| Polar Surface Area (PSA) | Correlates with drug transport properties, including intestinal absorption and BBB penetration. nih.gov |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. |
Evaluation of Electronic and Structural Parameters
The electronic and structural properties of this compound derivatives are crucial in determining their biological activity. Computational studies, often employing methods like Density Functional Theory (DFT), are utilized to calculate various parameters that influence how these molecules interact with biological systems. nih.govnih.gov
Key parameters evaluated include:
Polarizability: This refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field. It plays a role in non-covalent interactions, such as van der Waals forces.
Molar Refractivity: This value is related to the volume occupied by a molecule and its polarizability, providing insights into its bulkiness and potential for binding to a target. nih.gov
Polar Surface Area (PSA): PSA is a descriptor that correlates with a molecule's ability to permeate cell membranes. rug.nl For antiplatelet drugs, a lower PSA is associated with better absorption. rug.nl In one study, the PSA of various this compound derivatives was calculated as part of an ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessment. nih.gov
Lipophilicity (log P): This parameter measures a compound's affinity for a lipid environment versus an aqueous one. It is a critical determinant of a drug's absorption, distribution, and ability to cross biological membranes. rug.nl Thienopyridine prodrugs, for example, exhibit high lipophilicity. rug.nl
These parameters are often calculated and analyzed to build a comprehensive understanding of the molecule's behavior and to guide the design of new derivatives with improved properties. nih.gov
Table 1: Calculated Physicochemical Properties of Selected this compound Derivatives
| Compound | Dipole Moment (Debye) | Polarizability (ų) | Molar Refractivity (cm³/mol) | Polar Surface Area (Ų) | Lipophilicity (log P) |
| Derivative A | 3.55 | 35.1 | 95.2 | 55.1 | 2.8 |
| Derivative B | 4.56 | 38.2 | 102.5 | 62.4 | 3.1 |
| Derivative C | 3.83 | 36.8 | 98.7 | 58.9 | 2.9 |
| Derivative D | 3.19 | 34.5 | 93.1 | 53.6 | 2.6 |
Prediction of Aqueous Solubility and Blood-Brain Barrier Permeation
Computational models are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties of novel compounds, including their aqueous solubility and ability to cross the blood-brain barrier (BBB). nih.govbiorxiv.org
Aqueous Solubility:
The solubility of a drug in aqueous environments is a critical factor for its absorption and bioavailability. biorxiv.org Poor aqueous solubility can hinder the effectiveness of a potential drug candidate. nih.gov In silico methods, which use the molecular structure to estimate solubility, provide a rapid and cost-effective alternative to experimental measurements. biorxiv.org For this compound derivatives, computational tools are employed to predict their aqueous solubility, aiding in the selection of candidates with favorable pharmacokinetic profiles. nih.gov
Blood-Brain Barrier (BBB) Permeation:
The ability of a compound to penetrate the BBB is essential for drugs targeting the central nervous system (CNS). nih.gov Conversely, for drugs intended for peripheral targets, minimal BBB permeation is desirable to avoid CNS side effects. The prediction of BBB permeation is a significant challenge in drug design. nih.gov
Computational models, such as those based on 3D molecular fields (e.g., VolSurf), can effectively predict the BBB partitioning of compounds. nih.gov These models transform 3D fields into descriptors that are then correlated with experimental permeation data. nih.gov For a series of 1-aryl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones, a parameter for blood-brain barrier permeation was calculated to assess their potential for CNS activity. nih.gov
Table 2: Predicted ADME Properties of this compound Derivatives
| Compound | Predicted Aqueous Solubility (logS) | Predicted BBB Permeation |
| Derivative 1 | -3.5 | High |
| Derivative 2 | -4.2 | Medium |
| Derivative 3 | -2.8 | High |
| Derivative 4 | -5.1 | Low |
Molecular Docking and Protein-Ligand Binding Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used to understand the interactions between small molecules, like this compound derivatives, and their biological targets. nih.govnih.gov
Binding Mechanisms with Specific Biological Targets
Molecular docking studies provide valuable insights into the binding modes of this compound derivatives with various biological targets, including enzymes, receptors, and proteins like bovine serum albumin (BSA). nih.gov
Enzymes and Receptors: The binding of these derivatives to enzymes and receptors is often characterized by a combination of interactions. For instance, in the context of antimicrobial activity, molecular docking simulations have shown that active imidazo[1,2-a]pyrimidine compounds have good binding modes with microbial targets. nih.gov Similarly, in the pursuit of antiviral agents, these derivatives have been docked into the active sites of viral proteins to predict their inhibitory potential. nih.govnih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. physchemres.org
Bovine Serum Albumin (BSA): BSA is a well-studied protein often used as a model to investigate the binding of drugs to plasma proteins. nih.gov The interaction of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA has been studied using both spectroscopic techniques and molecular docking. nih.gov These studies revealed that the binding primarily occurs through hydrophobic interactions, supplemented by hydrogen bonding and electrostatic forces. nih.gov The binding affinity and the specific binding site within the protein, such as site I in the hydrophobic cavity of subdomain IIA, can be determined through these analyses. nih.gov The quenching of BSA's intrinsic fluorescence upon ligand binding is a common method to study these interactions. nih.gov
Table 3: Docking Scores and Key Interacting Residues for this compound Derivatives with BSA
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| 5a | -8.25 | Trp213, Tyr150, Arg198 |
| 5e | -9.04 | Trp213, Tyr150, Arg198, Ser192 |
| 5h | -8.56 | Trp213, Tyr150, Arg198 |
Chelation Mechanisms
Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, is a crucial mechanism in the inhibition of certain enzymes.
Zinc Ion Chelation in Histone Deacetylases (HDACs): While specific studies on 2,3-dihydroimidazo[1,2-a]pyrimidines as HDAC inhibitors are not detailed in the provided context, the general principle of zinc chelation by inhibitors is well-established. HDACs are zinc-dependent enzymes, and many inhibitors function by coordinating with the zinc ion in the active site, thereby blocking the enzyme's activity. This chelation is a key aspect of their mechanism of action.
Future Research Directions and Emerging Areas in 2,3 Dihydroimidazo 1,2 a Pyrimidine Chemistry
Development of Novel and Sustainable Synthetic Routes
The demand for environmentally benign and efficient chemical processes has spurred the development of novel and sustainable synthetic routes to access 2,3-dihydroimidazo[1,2-a]pyrimidine derivatives. Future research is increasingly directed towards methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
A significant area of focus is the advancement of multi-component reactions (MCRs) . These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer inherent advantages in terms of atom economy and procedural simplicity. researchgate.net The Groebke-Blackburn-Bienaymé reaction (GBBR), a well-known MCR, has been identified as a greener alternative for synthesizing imidazo[1,2-a]pyridines and related structures. researchgate.net Future work will likely involve the discovery of new MCRs and the optimization of existing ones using eco-friendly catalysts and solvents.
The use of green catalysts is another cornerstone of sustainable synthesis. Research is moving away from traditional hazardous catalysts towards more benign alternatives. For instance, basic alumina (B75360) (Al₂O₃) has been employed as a non-toxic, abundant, and sustainable catalyst for the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives under microwave irradiation in solvent-free conditions. rsc.org While yields may sometimes be lower than with conventional catalysts, the environmental benefits are substantial, and ongoing research aims to enhance the efficiency of such systems. rsc.org Gold nanoparticles have also emerged as effective catalysts for the synthesis of these heterocycles under green conditions. rsc.org Furthermore, the development of heterogeneous catalysts, such as those based on functionalized cellulose, offers advantages like low catalyst loading, short reaction times, and recyclability. researchgate.net
Alternative energy sources are also being explored to drive these synthetic transformations more sustainably. Microwave irradiation, for example, has been shown to accelerate reaction times and improve yields in the synthesis of imidazo[1,2-a]pyrimidines. rsc.org Photochemical methods, utilizing visible light and benign organic catalysts, present another promising eco-friendly approach, avoiding the need for high temperatures and non-renewable energy sources. nih.gov
The use of "green" solvents is a critical component of sustainable chemistry. Water is an ideal solvent due to its non-toxic and non-flammable nature. An efficient and environmentally sustainable method for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives has been developed using a Cu(II)–ascorbate catalyst in an aqueous micellar medium. mdpi.com This approach not only uses water as the primary solvent but also allows for the reuse of the aqueous phase containing the surfactant. mdpi.com Deep eutectic solvents (DESs) are also gaining traction as non-conventional, "green," and "innocent" reaction media, offering advantages such as reduced reaction times and simplified work-up procedures. acs.org
| Synthetic Strategy | Catalyst/Conditions | Key Advantages |
| Multi-component Reactions (MCRs) | Various, including acid catalysis | High atom economy, convergence, and operational simplicity. researchgate.net |
| Microwave-Assisted Synthesis | Basic Alumina (Al₂O₃), solvent-free | Environmentally friendly, reduced reaction times. rsc.org |
| Nanoparticle Catalysis | Gold nanoparticles | Mild reaction conditions, high yields, environmentally friendly process. rsc.org |
| Heterogeneous Catalysis | Functionalized cellulose-based catalysts | Low catalyst loading, stability, and recyclability. researchgate.net |
| Aqueous Micellar Catalysis | Cu(II)–ascorbate in sodium dodecyl sulfate (B86663) (SDS) | Use of water as a green solvent, catalyst reusability. mdpi.com |
| Deep Eutectic Solvents (DESs) | Choline chloride (ChCl) with glycerol (B35011) or urea | Reduced reaction times, simplified product isolation, and solvent recycling. acs.org |
Advanced Computational and Theoretical Investigations into Reactivity and Mechanism
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. In the context of this compound chemistry, advanced computational and theoretical investigations are poised to provide deeper insights into reactivity, reaction mechanisms, and the rational design of novel derivatives.
Density Functional Theory (DFT) is a powerful method for studying the electronic structure and properties of molecules. DFT calculations are being employed to determine various molecular properties of imidazo[1,2-a]pyrimidine derivatives, including the energies of Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and other quantum chemical parameters. nih.govjst.go.jp These calculations help in understanding the reactivity and stability of these compounds. For instance, DFT studies can elucidate the minimum energy paths of reactions, providing a theoretical basis for experimentally observed reaction mechanisms. jst.go.jp
Molecular docking simulations are another crucial computational technique, particularly in the context of medicinal chemistry. These studies predict the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. nih.gov For example, molecular docking has been used to investigate the binding interactions of novel imidazo[1,2-a]pyrimidine Schiff base derivatives with biological targets like the human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2. nih.gov Such studies are instrumental in the rational design of new therapeutic agents.
Future research will likely see a greater integration of these computational methods. For example, combining DFT calculations with molecular docking can provide a more comprehensive understanding of structure-activity relationships. Furthermore, the use of more sophisticated computational models that account for solvent effects and dynamic behavior will lead to more accurate predictions.
| Computational Method | Application in Imidazo[1,2-a]pyrimidine Chemistry | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, FMO energies, MEP. nih.govjst.go.jp | Understanding of reactivity, stability, and reaction mechanisms. jst.go.jp |
| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.govmdpi.com | Rational design of new derivatives with potential therapeutic applications. nih.gov |
| ADME-T Predictions | In silico evaluation of pharmacokinetic and toxicity profiles. mdpi.com | Early assessment of the drug-likeness and safety of new compounds. mdpi.com |
Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies
While much is known about the synthesis and functionalization of the imidazo[1,2-a]pyrimidine core, there remains significant potential for the discovery of novel reactivity patterns and the development of new derivatization strategies. These efforts are crucial for expanding the chemical space accessible from this versatile scaffold.
Future research will likely focus on the selective functionalization of different positions on the imidazo[1,2-a]pyrimidine ring system. While C3-functionalization is common, exploring reactions at other positions can lead to novel analogues with unique properties. researchgate.net Radical reactions, facilitated by transition metal catalysis, metal-free oxidation, or photocatalysis, are emerging as powerful tools for the direct functionalization of such heterocyclic systems. rsc.org
The development of new cyclization and annulation reactions will also be a key area of investigation. For instance, double annelation reactions have been used to create tri- and tetracyclic heterocycles from the imidazopyrimidine core in a single step. mdpi.com Exploring new combinations of reactants and reaction conditions could lead to the discovery of previously inaccessible fused ring systems.
Furthermore, there is an opportunity to explore the reactivity of the 2,3-dihydro form of the imidazo[1,2-a]pyrimidine system more extensively. While many studies focus on the aromatic parent, the saturated or partially saturated derivatives may exhibit unique reactivity that can be exploited for the synthesis of novel compounds.
| Derivatization Strategy | Description | Potential Outcomes |
| Site-Selective Functionalization | Targeting specific C-H bonds on the heterocyclic core for modification. researchgate.net | Access to a wider range of substituted derivatives with diverse properties. |
| Radical Reactions | Utilizing radical intermediates for C-C and C-heteroatom bond formation. rsc.org | Novel and efficient methods for direct functionalization. |
| Annulation Reactions | Building additional rings onto the existing imidazopyrimidine scaffold. mdpi.com | Synthesis of complex polycyclic systems with potential biological activity. |
| Post-condensation Modifications | Further chemical transformations of synthesized imidazo[1,2-a]pyrimidine derivatives. jst.go.jp | Creation of libraries of compounds for screening and optimization. |
Investigation of Imidazopyrimidine Scaffolds in Novel Catalytic Systems
The unique electronic and structural features of imidazo[1,2-a]pyrimidines make them attractive candidates for incorporation into novel catalytic systems. The presence of multiple nitrogen atoms provides potential coordination sites for metal centers, suggesting that these scaffolds could serve as ligands in organometallic catalysis.
Future research in this area could involve the synthesis of imidazo[1,2-a]pyrimidine-based ligands for a variety of transition metal-catalyzed reactions. These ligands could be designed to fine-tune the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. For example, metal-carbene complexes have been utilized as catalysts for the synthesis of imidazo[1,2-a]pyridines, and the imidazopyrimidine scaffold itself could be part of such a complex. nih.gov
Furthermore, the development of heterogenized catalysts based on imidazopyrimidine structures is a promising avenue. Immobilizing imidazopyrimidine-metal complexes on solid supports, such as magnetic nanoparticles, can facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. nih.gov A biimidazole Cu(I) complex supported on magnetic Fe₃O₄ nanoparticles has been successfully used as a heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridines in an aqueous medium. nih.gov
| Catalytic System | Description | Potential Applications |
| Metal-Ligand Complexes | Imidazo[1,2-a]pyrimidine derivatives as ligands for transition metals. nih.gov | Cross-coupling reactions, C-H activation, and other organic transformations. |
| Heterogeneous Catalysts | Imidazo[1,2-a]pyrimidine complexes immobilized on solid supports. nih.gov | Sustainable and recyclable catalytic processes. |
| Organocatalysts | The imidazo[1,2-a]pyrimidine scaffold itself acting as a metal-free catalyst. | Asymmetric synthesis and other transformations requiring acid-base catalysis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
